Product packaging for 2-Chloro-4-methoxy-N-methylaniline(Cat. No.:)

2-Chloro-4-methoxy-N-methylaniline

Cat. No.: B11913150
M. Wt: 171.62 g/mol
InChI Key: WCUHBHNXIFTFPH-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Aniline (B41778) Chemistry

Substituted anilines are a fundamental class of organic compounds derived from aniline, where one or more hydrogen atoms on the aromatic ring or the amino group are replaced by other functional groups. wisdomlib.org These compounds are critical starting materials and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.orggoogle.com The nature and position of the substituents profoundly affect the chemical properties of the aniline derivative, including its basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution. youtube.comchemistrysteps.com

Electron-donating groups, like the methoxy (B1213986) and N-methyl groups in 2-Chloro-4-methoxy-N-methylaniline, generally increase the electron density of the benzene (B151609) ring, which can enhance its reactivity toward electrophiles and increase the basicity of the amino group. chemistrysteps.com Conversely, electron-withdrawing groups, such as the chloro substituent, decrease the electron density of the ring, making the amine less basic. chemistrysteps.comnih.gov The specific arrangement of these groups in this compound—an electron-withdrawing chlorine and an electron-donating methoxy group on the ring, plus an electron-donating methyl group on the nitrogen—creates a nuanced electronic environment that modulates its reactivity in a predictable yet highly specific manner. afit.edu This tailored reactivity makes it a valuable tool for chemists aiming to build complex molecular architectures.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀ClNO
IUPAC Name This compound
InChI Key WCUHBHNXIFTFPH-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=C1)OC)Cl

Table generated from data available in public chemical databases.

Interdisciplinary Relevance as a Precursor and Research Target

The utility of this compound extends across multiple scientific disciplines, primarily due to its role as a versatile chemical precursor. Its structure is a key building block in the synthesis of various target molecules.

Common synthetic routes to produce this compound include the nitration of 2-chloro-4-methoxyaniline (B183069) followed by a reduction step, or the direct amination of 2-chloro-4-methoxybenzene with methylamine. Once synthesized, it can undergo several types of reactions:

Oxidation: Can be oxidized to form the corresponding quinone derivatives.

Reduction: Can be reduced to create different amine derivatives.

Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

This reactivity makes it a valuable intermediate in several key areas:

Pharmaceutical Research: Substituted anilines are integral to medicinal chemistry, serving as scaffolds for the development of new therapeutic agents. yufenggp.com The specific structure of this compound allows it to interact with biological targets like enzymes or receptors, making it a candidate for drug discovery and development programs.

Agrochemical Development: The compound is being investigated for its potential use in agricultural chemicals, particularly as a component in novel pesticide formulations.

Materials Science: In the field of materials science, it has been explored for its role in the synthesis of azo dyes, which have widespread applications.

Identification of Key Research Domains and Future Perspectives

The current research landscape for this compound and related compounds is focused on leveraging its unique chemical properties for targeted applications. The key research domains are clearly centered on synthetic chemistry, medicinal chemistry, and materials science.

Future perspectives for this compound are promising and likely to expand. In medicinal chemistry, ongoing research may focus on synthesizing a library of derivatives to explore their structure-activity relationships (SAR) against specific diseases. The beneficial effects of chloro and methoxy groups are well-recognized in drug discovery for their ability to influence intermolecular interactions and metabolic stability. drughunter.com

In materials science, beyond azo dyes, there could be potential for incorporating this aniline derivative into more advanced functional materials, such as organic semiconductors or polymers with specialized optical or electronic properties, a field where aniline derivatives have shown promise. As synthetic methodologies become more advanced, the ability to selectively and efficiently incorporate building blocks like this compound will undoubtedly lead to the discovery of new molecules with novel functions and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B11913150 2-Chloro-4-methoxy-N-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-4-methoxy-N-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3

InChI Key

WCUHBHNXIFTFPH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxy N Methylaniline and Its Analogs

Strategic Design of Synthetic Pathways from Precursors

The construction of 2-Chloro-4-methoxy-N-methylaniline can be approached through several strategic pathways, typically starting from readily available precursors. The order of bond-forming and functional group introduction steps is critical for achieving the desired substitution pattern and maximizing yield.

A common strategy involves a multi-step process beginning with a simpler, commercially available aniline (B41778) derivative. For instance, a synthesis could commence from 4-methoxyaniline (p-anisidine). This precursor already contains the methoxy (B1213986) group and the amino function at the desired positions (1 and 4, respectively). The subsequent steps would involve selective chlorination at the ortho-position to the amino group (position 2) and finally, N-methylation of the amino group. atlantis-press.com

An alternative pathway could start with o-nitroethylbenzene or a similar precursor, which would undergo a series of reactions including reduction of a nitro group to an amine, introduction of the methoxy group, and subsequent chlorination and N-methylation. researchgate.net For example, the synthesis of 2-ethyl-4-methoxy aniline was achieved from o-nitroethylbenzene through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis, achieving a total yield of about 55%. researchgate.net

The synthesis of related compounds provides a blueprint for potential pathways. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps: cyclization, nitration, and chlorination, with a final yield of 85%. atlantis-press.com This highlights how 4-methoxyaniline serves as a versatile starting material for complex heterocyclic structures. atlantis-press.com Similarly, 4-methoxy-3-methylaniline (B90814) can be synthesized in high yield (100%) by the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using palladium on carbon (Pd/C). chemicalbook.com

These examples underscore a general principle in the strategic design for this class of compounds: leveraging the directing effects of existing substituents to install new functional groups with high regioselectivity. The choice of precursor is often dictated by commercial availability and the desire to minimize the number of synthetic steps.

Catalytic N-Methylation Strategies

N-methylation is a key transformation in the synthesis of the target compound. Traditional methods often rely on stoichiometric and toxic reagents like methyl halides. Modern approaches focus on catalytic methods using more benign C1 sources like methanol (B129727), which enhances atom economy and reduces hazardous waste. nih.gov

Homogeneous catalysts, particularly those based on transition metals like ruthenium, rhodium, and iridium, have proven highly effective for the N-methylation of anilines with methanol via a "borrowing hydrogen" mechanism. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the methylated amine, regenerating the catalyst and producing only water as a byproduct. nih.gov

A study demonstrated the use of various ruthenium complexes for the N-methylation of amines with methanol under weakly basic conditions. The (DPEPhos)RuCl₂PPh₃ catalyst, in particular, showed excellent performance. nih.gov Using this system, 4-chloroaniline (B138754) was converted to 4-chloro-N-methylaniline in 98% yield. nih.gov This highlights the potential of such systems for the final step in the synthesis of this compound.

CatalystSubstrateBaseYield (%)Reference
(DPEPhos)RuCl₂PPh₃4-ChloroanilineCs₂CO₃98 nih.gov
RuCl₂(PPh₃)₃AnilineCs₂CO₃85 nih.gov
(Xantphos)RuCl₂PPh₃AnilineCs₂CO₃90 nih.gov

This table presents data on Ru(II)-catalyzed N-methylation of aniline derivatives with methanol.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Nickel-based catalysts have emerged as a cost-effective and efficient option for N-methylation.

A recently developed heterogeneous catalyst, Ni/ZnAlOx, has shown high activity and selectivity for the mono-N-methylation of anilines using methanol. rsc.org The catalyst is prepared by the calcination and subsequent reduction of a layered double hydroxide (B78521) (LDH) precursor. rsc.org In a study, this catalyst effectively converted various anilines to their N-methylated products. For instance, the N-methylation of aniline yielded 93% of N-methylaniline under optimized conditions. rsc.org The system also demonstrated good performance for substituted anilines, including 4-chloroaniline. rsc.org

Another widely used heterogeneous catalyst is Raney nickel. A patented method for preparing N-methyl-4-methoxyaniline utilizes Raney nickel with paraformaldehyde as the C1 source, followed by hydrogenation. google.com This process is conducted at elevated temperature and pressure (120°C, 0.6 MPa) and achieves a product content of over 70% before purification. google.com

CatalystSubstrateMethylating AgentConditionsYield (%)Reference
Ni/ZnAlOxAnilineMethanol160°C, 24h, NaOH93 rsc.org
Raney Nickelp-AminoanisoleParaformaldehyde/H₂120°C, 8h, 0.6 MPa>70 google.com
Co-NPs@NCAnilineMethanol160°C, 24h, t-BuOK67 rsc.org

This table compares different heterogeneous catalytic systems for the N-methylation of aniline derivatives.

Selective Functionalization Approaches

Achieving the correct substitution pattern on the aromatic ring requires precise control over functionalization reactions, particularly halogenation and methoxy group introduction.

Introducing a chlorine atom at a specific position on the aniline ring is a critical step. The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. In a 4-methoxyaniline precursor, both the amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing. Since the para position is blocked by the methoxy group, electrophilic attack is directed to the ortho positions (2 and 6).

Achieving mono-chlorination at the 2-position while avoiding dichlorination can be challenging. Control of stoichiometry, reaction temperature, and the choice of chlorinating agent are crucial. Agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often used for controlled chlorination.

Insights can be gained from the synthesis of analogous halogenated anilines. For instance, in the synthesis of 2-chloro-4-iodo-6-methylaniline, sequential halogenation is a key strategy. A related approach could involve the bromination of 2-chloro-6-methylaniline, which selectively occurs at the 4-position with a yield of 68-72%. While not direct chlorination, this demonstrates how existing halo- and alkyl-substituents can direct further halogenation with high selectivity. In other syntheses, phosphorus oxychloride (POCl₃) has been effectively used as a chlorinating agent, for example, in converting a hydroxyquinoline to a chloroquinoline derivative. atlantis-press.com

The introduction of a methoxy group onto an aromatic ring is typically achieved through nucleophilic aromatic substitution or by methylation of a corresponding phenol. The Williamson ether synthesis, where a phenoxide anion reacts with a methylating agent like methyl iodide or dimethyl sulfate, is a classic and reliable method.

In a multi-step synthesis starting from a precursor without the methoxy group, a hydroxyl group would first be installed on the ring, often via a Bamberger reaction on a nitroaromatic compound or through other rearrangements. researchgate.net For example, the synthesis of 2-ethyl-4-methoxy aniline from o-nitroethylbenzene involved an intermediate step to create 3-ethyl-4-aminophenol, which was then methylated. researchgate.net This o-methylation step is crucial for installing the methoxy group.

Modern approaches may involve palladium- or copper-catalyzed C-O bond formation reactions (Buchwald-Hartwig etherification), which allow for the coupling of an aryl halide with methanol or a methoxide (B1231860) source under relatively mild conditions. This strategy would be particularly useful if the synthetic design favored introducing the methoxy group at a later stage onto a pre-functionalized chloroaniline core.

Multi-Step Conversions and Derivative Synthesis

The creation of this compound and its structural analogs often requires multi-step synthetic pathways, allowing for the controlled introduction of specific functional groups.

A common and critical step in the synthesis of aryl amines like this compound is the reduction of a nitro group. This transformation is typically achieved after the nitration of a suitable precursor. The general reaction follows a pathway where the nitro group (-NO₂) is reduced sequentially to a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate, which is finally reduced to the primary amino group (-NH₂). researchgate.netbeilstein-journals.org

Catalytic hydrogenation is a widely employed method for this reduction. A specific example is the synthesis of 2-amino-4-methoxy-N-methylaniline, where the precursor, N-methyl-4-methoxy-2-nitroaniline, is hydrogenated. researchgate.net This reaction is effectively carried out using a catalyst such as 5% Palladium on carbon (Pd/C) in a solvent like ethanol (B145695) at atmospheric pressure. researchgate.net

Various reagents and catalyst systems can be used for the reduction of aromatic nitro compounds, each with its own advantages:

Catalytic Hydrogenation: Systems like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. nih.gov The use of Pd/C at very low loading levels is possible with transfer hydrogenating agents like triethylsilane or under a hydrogen balloon.

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in an acidic medium like hydrochloric acid. nih.govlookchem.com

Transfer Hydrogenation: Formic acid can be used as a reducing agent with a well-defined iron-based catalyst system under mild, base-free conditions. nih.gov Hydrazine is also an effective hydrogen donor, often used with catalysts like Raney nickel at low temperatures. researchgate.netnih.gov

The choice of method depends on factors like substrate tolerance to other functional groups, desired selectivity, and scalability. For instance, catalytic transfer hydrogenation often offers high chemoselectivity, preserving other reducible groups in the molecule. nih.gov

Generating analogs of this compound can be achieved by modifying the substituents on the aniline nitrogen or the aromatic ring. A versatile, though not widely documented for this specific compound, method for creating N-alkyl halide derivatives involves a two-step sequence: N-hydroxyalkylation followed by halogenation.

This hypothetical but chemically sound pathway would proceed as follows:

N-Hydroxyalkylation: The starting aniline derivative, such as 2-chloro-4-methoxyaniline (B183069), can be reacted with a suitable epoxide (e.g., ethylene (B1197577) oxide) or a halo-alcohol (e.g., 2-chloroethanol) under basic conditions. This introduces a hydroxyalkyl group onto the nitrogen atom.

Halogenation: The terminal hydroxyl group of the newly introduced side chain is then converted into a halide. This is a standard organic transformation that can be accomplished with various halogenating agents. For example, thionyl chloride (SOCl₂) can be used to convert the alcohol to a chloride, while phosphorus tribromide (PBr₃) would yield a bromide.

This sequence allows for the synthesis of analogs with reactive N-alkyl halide side chains, which can be used for further derivatization. Direct halogenation of the aniline ring is also a key method for creating analogs. The regioselectivity of this electrophilic substitution is highly dependent on the directing effects of the existing substituents (amino and methoxy groups) and can be controlled by the choice of halogenating agent and reaction conditions. beilstein-journals.orgrsc.org

Reaction Optimization and Process Intensification

Optimizing reaction conditions is paramount for the industrial-scale synthesis of this compound, aiming to maximize efficiency, yield, and safety while minimizing cost and waste.

Temperature, pressure, and the choice of solvent are critical parameters that significantly influence reaction rates, selectivity, and yield in the key synthetic steps.

For the N-methylation of anilines , these parameters are crucial for controlling the degree of alkylation.

Temperature: In the catalytic N-methylation of aniline with methanol, temperature directly affects conversion and selectivity. For a heterogeneous Ni/ZnAlOx-600 catalyst, increasing the temperature from 130°C to 170°C boosts aniline conversion, though selectivity for the mono-methylated product may vary. rsc.org In continuous-flow systems with an Al-SBA-15 catalyst, temperatures around 250°C have been used. nih.gov For selective N-monomethylation using a Pt/C catalyst, a moderate temperature of 130°C was found to be optimal, as higher temperatures favored the formation of the dimethylated byproduct. nih.gov Non-catalytic N-methylation can even be achieved in supercritical methanol at 350°C. researchgate.net

Pressure: Pressure is another key variable, particularly when using gaseous reactants like hydrogen or operating in continuous-flow systems. For the N-methylation of aniline, pressures of 10 bar to 20 bar are common. nih.govrsc.org In the selective N-monomethylation of primary amines, higher hydrogen pressure was shown to improve the yield of the desired monomethyl amine. nih.gov

Solvent: The solvent system can influence catalyst activity and reaction pathways. For the hydrogenation of nitroaromatics, methanol is an effective solvent. In many modern catalytic processes for N-alkylation, an excess of the alcohol alkylating agent (e.g., methanol) can serve as both the reactant and the solvent. rsc.org

The following table summarizes the impact of temperature on aniline synthesis via nitrobenzene (B124822) hydrogenation.

EntryTemperature (°C)Yield (%)
14085
25096
36099
47099
Data sourced from a study on continuous-flow hydrogenation of nitrobenzene using methanol as a solvent.

In catalytic reactions, particularly the N-alkylation step, the choice of catalyst, its concentration (loading), and the nature of its ligands are determining factors for success.

Catalyst Loading: The amount of catalyst used is a balance between reaction rate and cost. For the N-alkylation of aniline, catalyst loadings are often kept low, for instance, at 5 mol % when screening chromium complexes. rsc.org In some highly efficient systems for nitro group reduction, Pd/C can be used at very low loadings. nih.gov

Ligand Effects: The ligands coordinated to the metal center of a catalyst play a crucial role in its activity and selectivity. In the chromium-catalyzed N-alkylation of aniline, ligands with electron-withdrawing substituents were found to double the product yield compared to those with electron-donating groups. rsc.org The ligand's structural backbone also has a significant impact; a triazine backbone was found to be more effective than a pyridine (B92270) backbone in certain chromium catalysts. rsc.org In another example, a well-defined nickel catalyst coordinated to a redox-active azo-phenolate ligand was shown to be highly efficient for the N-alkylation of anilines by alcohols. The ligand actively participates in the reaction mechanism by storing and transferring hydrogen.

A primary goal of process optimization is to maximize the yield of the desired product while minimizing the formation of impurities.

Key strategies include:

Catalyst and Reaction Selection: Choosing the right catalyst can prevent the formation of common byproducts. For instance, in the N-methylation of aniline, a major byproduct is the over-alkylated N,N-dimethylaniline. Using catalysts with high selectivity for mono-alkylation is crucial. rsc.orgresearchgate.net Similarly, during the reduction of nitroarenes, side reactions can lead to azo and azoxy compounds. researchgate.net The choice of reducing agent and conditions can minimize these impurities.

Control of Reaction Parameters: As discussed, fine-tuning temperature and pressure is essential. For example, using a moderate temperature (130 °C) for N-methylation can favor the mono-alkylated product over the di-alkylated one. nih.gov

Use of Additives: In some systems, additives can enhance yield. The addition of a base like NaOH can improve the performance of Ni/ZnAlOx-600 catalysts in N-methylation reactions. rsc.org Treating an activated carbon catalyst with KOH was found to increase the yield of aniline from nitrobenzene reduction.

Process Technology: The shift from batch to continuous-flow reactors can significantly improve performance. Continuous-flow systems allow for precise control over reaction parameters like temperature and residence time, which can lead to enhanced yield, reduced byproduct formation, and safer operation. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Comprehensive electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These calculations provide insights into the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that helps in determining molecular reactivity; a smaller gap suggests higher reactivity.

No specific HOMO-LUMO energy values for 2-Chloro-4-methoxy-N-methylaniline were found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays the electrostatic potential at different points on the molecule's surface, with different colors indicating varying potential values. Typically, red regions represent negative electrostatic potential, indicating sites prone to electrophilic attack, while blue regions show positive potential, suggesting sites for nucleophilic attack.

A specific MEP map for this compound was not available in the public domain based on the conducted searches.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Specific Mulliken charge data for the atoms in this compound could not be located in the reviewed scientific literature.

Quantum Chemical Modeling of Spectroscopic Data

Quantum chemical modeling is a powerful method for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

Density Functional Theory (DFT) and Ab Initio Methods for Vibrational Spectra Prediction

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the vibrational frequencies of molecules. These theoretical predictions, when compared with experimental FT-IR and Raman spectra, allow for a detailed assignment of the vibrational modes to specific molecular motions. This comparison helps in confirming the molecular structure and understanding the bonding within the molecule.

While DFT is a common method for vibrational analysis, specific studies predicting the vibrational spectra of this compound were not found.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. By comparing the theoretically predicted chemical shifts with experimental NMR data, it is possible to confirm the structure of the molecule and assign the observed signals to specific nuclei.

No studies utilizing the GIAO method to predict the NMR chemical shifts of this compound were identified in the performed searches.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, the identification of transient species like transition states, and the calculation of energy barriers that govern reaction rates.

While specific computational studies detailing the transition states for reactions involving this compound are not prevalent in the literature, the principles of such characterizations are well-established. A theoretical investigation would involve modeling the reactants and products and then using algorithms to locate the first-order saddle point on the potential energy surface that connects them—the transition state.

The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. For this compound, the substituents would play a critical role. The electron-donating methoxy (B1213986) (-OCH3) and N-methyl (-NHCH3) groups increase the electron density of the aromatic ring, which would influence the activation energies for electrophilic aromatic substitution reactions. Conversely, the electron-withdrawing nature of the chlorine (-Cl) atom affects the ring's electron distribution and the stability of any intermediates. Computational analysis of related compounds, such as 4-methyl aniline (B41778), has been used to determine reaction kinetics and mechanisms, providing a framework for how this compound might behave. umn.eduwikipedia.org

A hypothetical reaction coordinate diagram, based on general principles, would show the energy changes as reactants proceed through a transition state to form products. The calculated activation energy would be a key predictor of the reaction's feasibility and rate under given conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. In this compound, the chlorine atom serves as the leaving group. Computationally, the SNAr mechanism can be modeled to elucidate the structure and stability of the crucial Meisenheimer complex, a negatively charged intermediate.

The reaction's progress is heavily influenced by the electronic effects of the ring's substituents. For this compound, the strong electron-donating resonance effect of the para-methoxy group and the donating effect of the N-methyl group would increase the electron density of the ring. This generally disfavors the formation of the negatively charged Meisenheimer intermediate, making the SNAr reaction less favorable compared to rings substituted with electron-withdrawing groups. Computational models would likely predict a high activation barrier for the direct substitution of the chlorine atom by a nucleophile, suggesting that harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, might be necessary. nih.gov

In polymer science, blocking groups are used to temporarily protect a reactive functional group. The removal of these groups, or deblocking, is a critical step. Aniline derivatives can, in some contexts, function as part of a blocking/deblocking system. Anomalous or unexpected deblocking behavior can be investigated using computational chemistry to understand the underlying reaction pathways, kinetics, and thermodynamics.

For this compound, a theoretical study would model the compound as a component of a larger polymer system. By calculating the energy profiles for the expected deblocking reaction versus alternative, anomalous pathways, researchers could identify the factors leading to unexpected outcomes. Such factors might include steric hindrance, unforeseen electronic interactions, or the catalytic effect of other species in the system. However, specific computational examinations of this compound in the context of polymer deblocking behaviors are not prominent in existing literature.

Advanced Theoretical Investigations

Beyond reaction pathways, computational chemistry can predict intrinsic molecular properties that are relevant to advanced applications, such as in materials science and electronics.

Molecules with significant nonlinear optical (NLO) properties are in demand for technologies like optical computing and telecommunications. mdpi.comresearchgate.net Substituted anilines are a well-known class of NLO materials, often featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system (a "push-pull" structure). bohrium.com

In this compound, the N-methylaniline moiety, enhanced by the para-methoxy group, acts as a potent electron donor. The ortho-chloro atom serves as a weak electron-withdrawing group. Theoretical calculations, using methods like Møller–Plesset perturbation theory (MP2) or DFT, can predict key NLO parameters such as the first hyperpolarizability (β). bohrium.commq.edu.au Studies on similar molecules show that combining strong donors (like N,N-dimethyl or methoxy groups) can significantly enhance the NLO response. mq.edu.au The predicted NLO properties of this compound would be compared to known standards like urea (B33335) or other push-pull systems to gauge its potential for opto-electronic applications.

Table 1: Comparison of Calculated First Hyperpolarizability (β) for Representative Aniline Derivatives. This table presents data for analogous compounds from the literature to provide context for the predicted properties of the title compound.

Compound Donor Group Acceptor Group Calculated β (a.u.) Reference Compound
4-Nitroaniline -NH₂ -NO₂ ~10.5 x 10⁻³⁰ esu Standard NLO material
3g (Triphenyl Acetamide Analog) Phenyl Acetamide/Subst. Phenyl 833.15 a.u. mdpi.com
This compound -NHCH₃, -OCH₃ -Cl (weak) Predicted Moderate N/A

Aryl nitrenium ions (R₂N⁺) are highly reactive intermediates implicated in various chemical and biological processes. wikipedia.org They are typically generated from the oxidation of arylamines. Computational studies are essential for understanding the structure, stability, and electronic state (singlet or triplet) of these transient species, which dictate their subsequent reactivity. researchgate.net

The nitrenium ion derived from this compound would be stabilized by several factors. Computational studies on related species have shown that alkyl groups on the nitrogen and conjugation with an aromatic ring can provide significant stabilization, allowing the nitrenium ion to exist as a discrete intermediate with a meaningful lifetime. nih.govacs.org The electron-donating methoxy group at the para position would further delocalize the positive charge, enhancing the stability of the singlet state, which is the ground state for most arylnitrenium ions. wikipedia.org

Theoretical models can calculate the singlet-triplet energy gap (ΔEₛₜ) and map out potential rearrangement pathways, such as hydrogen or alkyl shifts. nih.govresearchgate.net For the nitrenium ion of this compound, a significant barrier to isomerization would be predicted due to the stabilizing substituents, suggesting it could be a viable, albeit highly reactive, intermediate in chemical transformations. nih.gov

Table 2: Computed Properties of Substituted Nitrenium Ions. This table summarizes general findings from computational studies on nitrenium ions to illustrate the effects of substituents like those found in the title compound.

Nitrenium Ion Type Typical Substituents Ground State Stability Characteristic
Parent Nitrenium -NH₂⁺ Triplet Highly unstable
Alkylnitrenium -N(Alkyl)H⁺ Near-degenerate S/T Prone to rapid rearrangement
Phenylnitrenium -N(H)Ph⁺ Singlet Stabilized by ring conjugation
Substituted Phenylnitrenium -N(CH₃)(Aryl-OCH₃, Cl) Singlet (Predicted) Stabilized by donor groups and alkyl substituent nih.gov

Applications As a Key Intermediate in Organic Synthesis and Materials Science

Building Block in Complex Chemical Synthesis

The strategic placement of functional groups on the 2-Chloro-4-methoxy-N-methylaniline molecule makes it a valuable precursor in multi-step synthetic pathways. Its utility spans the creation of molecules with significant biological effects to the development of functionalized chemical frameworks.

Precursor for Biologically Active Molecules

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable starting material in medicinal chemistry. Research has shown that compounds with similar structures are integral to the synthesis of molecules that can modulate biological pathways. For instance, it has been utilized as a precursor in the synthesis of γ-secretase inhibitors, which are under investigation for their potential role in treating Alzheimer's disease. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring, along with the N-methyl group, influence the compound's electronic properties, which in turn affects its binding affinity and reactivity with biological targets like enzymes and receptors.

Synthesis of N-Substituted Chloroacetamide Derivatives

This compound can be used in the synthesis of N-substituted chloroacetamide derivatives. This class of compounds is known for its broad range of biological activities and applications, including their use as herbicides, antifungals, and disinfectants. ijpsr.inforesearchgate.net The general synthesis involves the chloroacetylation of the corresponding aryl amine. researchgate.net The resulting N-aryl-2-chloroacetamides are chemically reactive due to the ease with which the chlorine atom can be replaced by various nucleophiles, allowing for further molecular diversification. researchgate.netresearchgate.net

The synthesis of these derivatives typically involves reacting the amine with chloroacetyl chloride. ijpsr.info The reaction conditions can be controlled to achieve the desired product. The resulting chloroacetamide derivatives can then be used in further reactions to create more complex molecules. researchgate.net

Functionalization of Quinone Frameworks

The chemical properties of this compound allow it to undergo oxidation reactions to form corresponding quinone derivatives. Quinones are an important class of compounds with diverse applications, and the ability to introduce specific substituents onto the quinone framework is of significant interest in synthetic chemistry. The presence of the chloro and methoxy groups on the aniline (B41778) precursor influences the properties of the resulting quinone.

Role in Polymer Chemistry and Advanced Materials

Beyond its applications in small molecule synthesis, this compound plays a significant role in the field of polymer chemistry, particularly in the production of polyurethanes.

Blocking Agent in Polyisocyanate Synthesis

In the manufacturing of polyurethanes, diisocyanates are key monomers. researchgate.net However, their high reactivity can be problematic. To control the polymerization process, blocking agents are used to temporarily protect the isocyanate groups. Substituted N-methylanilines, including those with chloro substituents, have been investigated as blocking agents for polyisocyanates. rsc.org

The blocking reaction involves the addition of the N-methylaniline derivative to the isocyanate group, forming a thermally reversible bond. rsc.org The effectiveness of the blocking agent depends on both electronic and steric factors. Electron-withdrawing groups, such as the chloro group in 2-chloro-N-methylaniline, can influence the stability of the blocked isocyanate and the temperature at which deblocking occurs. rsc.org

Table 1: Time Required for 50% Completion of Blocking Reaction for Various N-methylaniline Derivatives

Blocking Agent Time (minutes) for 50% Completion at 50°C
N-Methylaniline 11
N-Methyl-o-toluidine 80
N-Methyl-o-anisidine 21
2-Chloro N-methylaniline 130 (12%)
4-Chloro N-methylaniline 15
Methyl 4-(methylamino)benzoate 180

Data sourced from a study on the synthesis of N-methylaniline-blocked polyisocyanates. rsc.org

Kinetics and Thermodynamics of Polyurethane Formation

The kinetics of the blocking and deblocking reactions are crucial for controlling the polyurethane formation process. Studies have shown that the presence of a chloro substituent on the N-methylaniline blocking agent affects the reaction rates. For instance, the blocking reaction with 2-chloro-N-methylaniline is significantly slower compared to unsubstituted N-methylaniline or those with electron-donating groups. rsc.org This is attributed to the electron-withdrawing nature of the chlorine atom. rsc.org

Furthermore, the deblocking temperature, at which the isocyanate group is regenerated to react with a polyol, is also influenced by the structure of the blocking agent. The high deblocking temperature observed for 2-chloro-N-methylaniline blocked polyisocyanates is explained by the formation of a stable five-membered ring structure through an intramolecular association, which suppresses the autocatalytic activity of the blocking agent moiety. rsc.org This understanding of the structure-property relationship is essential for designing polyurethane systems with specific curing characteristics. researchgate.net

Intermediary in Agrochemical and Herbicide Development

This compound serves as a valuable intermediate in the chemical industry, particularly in the development of agricultural products. The specific arrangement of the chloro, methoxy, and N-methyl groups on the aniline ring provides a versatile scaffold for synthesizing more complex molecules with desired biological activities. Research is exploring its use as a component in pesticide formulations. The structural motifs present in this compound are found in various classes of herbicides and pesticides, making it a key building block for creating new active ingredients for crop protection. The synthesis of novel agrochemicals often involves the modification of such aromatic amines to optimize their efficacy against specific weeds or pests while maintaining selectivity for the desired crops. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy, N-methylamino) groups influences the molecule's reactivity and its interactions with biological targets.

The development of modern herbicides, such as certain sulfonylureas, often incorporates substituted phenyl rings, highlighting the importance of intermediates like this compound in accessing these complex structures. umn.edu

Utility in Dye and Pigment Manufacturing

In the field of color chemistry, substituted anilines are foundational starting materials for a vast array of synthetic dyes and pigments. This compound is identified as a precursor in dye synthesis. The specific substituents on the aromatic ring are crucial in determining the final color, fastness, and solubility of the dye.

The general process for creating many dyes, particularly azo dyes, involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The chloro and methoxy groups on the this compound molecule would act as auxochromes or modifiers, influencing the chromophore's electronic properties and thus the wavelength of light absorbed, which dictates the color. Its derivatives can be used to produce a range of hues for various applications, including textiles, plastics, and industrial paints. epa.gov The synthesis pathways for pigments often utilize intermediates like chloro-anisidines (a closely related class of compounds), underscoring the role of such molecules in the production of high-performance coloring agents. epa.gov

Catalytic Applications and Ligand Development

The utility of this compound extends to the field of catalysis, both as a substrate in advanced synthetic reactions and as a potential building block for catalyst ligands.

Incorporation into Supported Catalyst Systems (e.g., Ullmann-type Reactions)

This compound is a relevant substrate for copper-catalyzed Ullmann-type cross-coupling reactions. These reactions are fundamental for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are essential steps in the synthesis of many pharmaceuticals and agrochemicals. researchgate.net Historically, Ullmann reactions required harsh conditions, but significant advances have been made through the development of new catalyst systems, often involving bidentate ligands that facilitate the reaction under milder conditions. researchgate.netthieme-connect.de

The focus of modern research is on using supported or more efficient catalyst systems that can handle less reactive aryl chlorides. researchgate.net this compound, being an aryl chloride, can be coupled with various amines or alcohols using these advanced copper-catalyzed systems to yield more complex substituted aniline derivatives. These reactions are frequently employed in the scale-up of pharmaceutical and agrochemical processes. researchgate.net

Reaction TypeCatalyst SystemRole of this compound
Ullmann-type C-N Coupling Copper(I) or Copper(II) with ligandsAryl Halide Substrate
Ullmann-type C-O Coupling Copper(I) or Copper(II) with ligandsAryl Halide Substrate

Design of Recyclable Ligands for Sustainable Catalysis

A major goal in modern chemistry is the development of sustainable processes, which includes the use of recyclable catalysts. While specific examples of this compound being integrated into a recyclable ligand are not prominently documented, the field is moving towards such technologies for reactions involving similar substrates. The development of water-soluble or polymer-supported ligands allows for the catalyst to be easily separated from the reaction products and reused, which is both economically and environmentally beneficial.

For instance, recyclable copper(II)-phosphaadamantanium sulfonate systems have been successfully used for the amination of chloroheteroarenes in water. organic-chemistry.org The principles behind these recyclable systems are directly applicable to reactions involving this compound, aiming to improve the sustainability of synthesizing its valuable derivatives. The design of new ligands often incorporates amine structures, for which substituted anilines could serve as precursors.

Exploration in Enzyme Inhibition Studies

The structure of this compound makes it an interesting candidate for medicinal chemistry and drug discovery, particularly in the study of enzyme inhibition. Its derivatives are being investigated for a range of potential therapeutic applications. The molecule's architecture allows it to fit into the active sites of enzymes, and the substituents play a critical role in its binding affinity and reactivity.

Research has shown that this compound can act as a precursor for synthesizing molecules that function as γ-secretase inhibitors, which are relevant in studies related to Alzheimer's disease. The chlorine atom and the methoxy group influence the electronic properties of the benzene ring, which in turn affects how the molecule interacts with specific molecular targets like enzymes or receptors. The N-methyl group can also impact properties such as solubility and bioavailability. The general class of substituted aminothiazole carboxamides, which can be derived from such precursors, has been identified as potent inhibitors of kinases like Src and Abl, which are targets in cancer therapy. nih.gov

Area of StudyPotential TargetRole of this compound
Neurodegenerative Disease γ-secretasePrecursor for inhibitor synthesis
Oncology Src/Abl KinasesPotential precursor for kinase inhibitors nih.gov

Environmental Disposition and Transformation Pathways

Formation and Characterization of Environmental Transformation Products

The transformation of 2-Chloro-4-methoxy-N-methylaniline in the environment is expected to generate a number of intermediate products before complete mineralization. Based on the degradation pathways of analogous compounds, several potential transformation products can be postulated.

Photodegradation of chloroanilines can lead to the formation of hydroxylated and dimeric products Current time information in Pittsburgh, PA, US.mdpi.com. For this compound, this could result in the formation of hydroxylated N-methylaniline derivatives and potentially azo or azoxy compounds through dimerization of radical intermediates.

Biotic degradation is likely to proceed through a series of intermediates. N-demethylation would yield 2-chloro-4-methoxyaniline (B183069). Subsequent hydroxylation could lead to the formation of chloro-methoxy-aminophenols. For example, the degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. resulted in the formation of 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol nih.govplos.org. A similar pathway for this compound would involve the formation of corresponding chloro-methoxy-catechols. Further degradation would involve ring cleavage of these catechols.

A summary of potential transformation products is presented in the table below.

Parent Compound Potential Transformation Pathway Potential Transformation Products
This compoundN-demethylation2-Chloro-4-methoxyaniline
This compoundAromatic HydroxylationHydroxylated derivatives of this compound
2-Chloro-4-methoxyanilineAromatic HydroxylationChloro-methoxy-aminophenols
Chloro-methoxy-aminophenolsRing CleavageAliphatic acids and inorganic ions (Cl⁻, NH₄⁺)
This compoundPhotodegradationDimeric products (e.g., azo compounds)

Predictive Modeling of Environmental Fate based on Structural Analogies

In the absence of extensive experimental data for this compound, predictive models based on quantitative structure-activity relationships (QSAR) can provide valuable insights into its likely environmental fate nih.govcapes.gov.brtandfonline.com. These models use the molecular structure of a chemical to estimate its physicochemical properties and environmental behavior nih.govnih.gov.

For anilines and their derivatives, QSAR models have been developed to predict properties such as toxicity and biodegradability nih.gov. These models often use descriptors related to hydrophobicity (log P), electronic effects (Hammett constants), and steric parameters nih.gov. The predicted XLogP3 value for 2-Chloro-4-methoxyaniline is 2.3, suggesting a moderate potential for partitioning into organic matter scilit.com.

The environmental fate of a chemical is a complex interplay of its persistence, bioaccumulation, and toxicity. Predictive models can help to screen and rank chemicals for their potential environmental risk nih.gov. For this compound, its structural similarity to other chlorinated and methoxylated anilines allows for an estimation of its likely behavior, although specific models tailored to this compound are needed for a more accurate assessment.

Transport and Distribution Phenomena in Environmental Compartments

The transport and distribution of this compound in the environment will be dictated by its physicochemical properties and its interactions with different environmental matrices such as soil, water, and air.

Sorption to soil and sediment is a key process that influences the mobility and bioavailability of organic compounds mdpi.comresearchgate.netresearchgate.net. The extent of sorption is often characterized by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For non-ionic organic compounds, sorption is primarily driven by partitioning into soil organic matter.

For aniline (B41778) and its derivatives, sorption is influenced by factors such as the organic matter content of the soil, pH, and the physicochemical properties of the aniline itself researchgate.netresearchgate.net. The presence of the methoxy (B1213986) group, an electron-donating group, and the chloro group, an electron-withdrawing group, will affect the electronic distribution of the aniline ring and its potential for specific interactions with soil components. The N-methyl group can also influence its sorption behavior.

Given the predicted log P value of 2.3 for the parent aniline, it is expected to have a moderate affinity for sorption to organic matter in soils and sediments. The sorption mechanism is likely to be a combination of hydrophobic partitioning and more specific interactions such as hydrogen bonding and van der Waals forces. The basicity of the amino group will also play a role, as protonation at lower pH values can lead to cation exchange as a significant sorption mechanism on negatively charged soil colloids.

The following table provides estimated physicochemical properties relevant to the environmental disposition of this compound.

Property Value Source
Molecular Weight157.60 g/mol scilit.com
XLogP32.3 scilit.com
Water SolubilityEstimated to be low to moderateInferred
Vapor PressureEstimated to be lowInferred
pKaEstimated to be around 4-5 for the anilinium ionInferred from similar anilines

Volatilization and Leaching Potentials

The environmental distribution of this compound, a substituted aniline derivative, is governed by its physicochemical properties, which dictate its tendency to volatilize from soil and water surfaces and its mobility through the soil profile, a process known as leaching. Due to a lack of direct experimental data for this specific compound, its environmental fate is assessed using Quantitative Structure-Activity Relationship (QSAR) models. These computational tools predict the properties of a chemical based on its structure and are a widely recognized approach in the absence of measured values. webqc.org

The key parameters influencing volatilization and leaching are Henry's Law constant, the soil organic carbon-water partition coefficient (Koc), water solubility, and vapor pressure.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of this compound are estimated using established QSAR models. The following table presents the predicted values for key parameters that influence its environmental fate.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance for Environmental Fate
Molecular Weight 171.62 g/mol Influences diffusion and transport rates.
Boiling Point 218°C Indicates low volatility under normal environmental conditions.
Water Solubility Low (immiscible or difficult to mix) Affects its concentration in the aqueous phase and potential for leaching.
Log Kow (Octanol-Water Partition Coefficient) ~2.5 - 3.0 (estimated based on similar structures) Suggests a moderate tendency to adsorb to organic matter in soil and sediment.
Henry's Law Constant (H) Low (predicted) A low value indicates the compound will not readily volatilize from water.
Soil Organic Carbon-Water Partition Coefficient (Koc) Moderate to High (predicted) A higher Koc value suggests strong binding to soil and low mobility.

Detailed Research Findings

Volatilization Potential

The potential for a chemical to volatilize from water is described by its Henry's Law constant (H). A low Henry's Law constant indicates that a compound prefers to remain in the aqueous phase rather than partitioning to the air. For this compound, a low H value is predicted based on its chemical structure, particularly the presence of the polar amine and methoxy groups which tend to increase water solubility and decrease volatility.

Furthermore, its predicted boiling point of 218°C is relatively high, suggesting a low vapor pressure at ambient environmental temperatures. For comparison, the related compound 4-chloroaniline (B138754) has a vapor pressure of 0.015 mmHg at 25°C and is known to volatilize, albeit slowly, with a half-life of 35.7 days in rivers. chemsafetypro.com Given the higher molecular weight and likely lower vapor pressure of this compound, its volatilization from moist soil and water surfaces is expected to be a minor dissipation pathway.

Leaching Potential

The leaching potential of this compound is primarily determined by its sorption to soil particles, which is quantified by the soil organic carbon-water partition coefficient (Koc). calculator.academy A high Koc value indicates strong adsorption to the organic fraction of soil, which immobilizes the compound and reduces its potential to leach into groundwater. calculator.org

The predicted Log Kow of approximately 2.5 to 3.0 for this compound suggests a moderate affinity for organic phases. QSAR models generally predict a positive correlation between Log Kow and Koc. Therefore, a moderate to high Koc value is anticipated for this compound. This indicates that this compound is likely to be moderately to strongly adsorbed by soil organic matter.

Anilines and their derivatives are known to interact with soil components through various mechanisms, including partitioning into organic matter and forming covalent bonds with soil humic substances. These interactions can significantly retard their movement through the soil. episuite.dev While its low water solubility might limit the initial concentration in soil pore water, the portion that does dissolve is likely to be significantly retained in the upper soil layers, particularly in soils with higher organic content. chemistryforsustainability.org Consequently, the potential for this compound to leach into groundwater is considered to be low to moderate, depending on the specific soil characteristics.

Q & A

Q. What safety protocols are essential when handling 2-Chloro-4-methoxy-N-methylaniline in academic laboratories?

Methodological Answer:

  • Ventilation: Conduct experiments in well-ventilated fume hoods or outdoor settings to avoid inhalation of dust/fumes, as the compound may cause respiratory irritation .
  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves (tested to EN 374 or equivalent standards), lab coats, and safety goggles. Glove thickness should be ≥0.4 mm for prolonged exposure .
  • Post-Handling: Wash hands thoroughly with soap and water, followed by application of non-perfumed moisturizers to mitigate skin dryness .
  • First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, remove contaminated clothing and wash affected areas immediately .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the methoxy (-OCH3_3) and methylamino (-N-CH3_3) substituents. Compare chemical shifts with literature data for ortho/para-substituted anilines .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C8_8H11_{11}ClNO) with accurate mass measurement (<5 ppm error) .
  • Infrared Spectroscopy (IR): Identify characteristic absorption bands for C-Cl (550–850 cm1^{-1}) and N-H stretches (3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize hazardous by-products during this compound synthesis?

Methodological Answer:

  • Catalyst Selection: Use palladium-based catalysts for Buchwald-Hartwig amination to reduce side reactions like dehalogenation or over-alkylation .
  • Reaction Monitoring: Employ in-situ techniques (e.g., FTIR or HPLC) to track intermediate formation and adjust stoichiometry in real time .
  • By-Product Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess methylating agents or chlorinated intermediates .
  • Example Protocol: A 72% yield was achieved using Pd(OAc)2_2/Xantphos in toluene at 110°C, with <5% unreacted starting material .

Q. How should researchers address contradictions in toxicity data across literature sources for this compound?

Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over vendor SDS. For example, Apollo Scientific classifies the compound as a Category 2 skin/eye irritant, while older literature may underreport toxicity .
  • Experimental Validation: Conduct acute toxicity assays (e.g., OECD TG 439 for skin irritation) using standardized protocols. Compare results with conflicting data to identify methodological disparities (e.g., exposure duration, solvent choice) .
  • Meta-Analysis: Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in toxicity datasets and determine consensus values .

Q. What methodological considerations are critical when designing catalytic reactions involving this compound?

Methodological Answer:

  • Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMF) that may deactivate catalysts. Opt for toluene or THF to stabilize palladium complexes .
  • Temperature Control: Maintain reactions at 80–120°C to balance reaction rate and catalyst longevity. Higher temperatures (>130°C) risk decomposition of the methoxy group .
  • Substrate Purity: Pre-purify starting materials (e.g., 4-methoxy-N-methylaniline) via recrystallization to ≥98% purity, as impurities can poison catalysts .
  • Case Study: A 2021 study achieved 89% conversion using Pd/C (5 mol%) under H2_2 atmosphere, emphasizing the role of catalyst activation .

Data Contradiction Analysis

Q. How to resolve discrepancies in 1^11H NMR data for this compound?

Methodological Answer:

  • Solvent Effects: Reconcile shifts by repeating experiments in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). For example, the methoxy proton may appear at 3.8 ppm in CDCl3_3 but shift to 3.6 ppm in DMSO-d6_6 due to hydrogen bonding .
  • Dynamic Exchange: Investigate tautomerism or rotational barriers using variable-temperature NMR. Slow exchange regimes can split peaks, mimicking impurities .
  • Reference Standards: Cross-validate with commercially available standards (e.g., Kanto Reagents’ nitroaniline derivatives) to confirm assignments .

Q. Key Safety and Handling Table

ParameterSpecificationReference
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Glove MaterialNitrile (≥0.4 mm thickness)
Ventilation RequirementFume hood or outdoor
First Aid (Eye)15-minute rinse + medical consultation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.